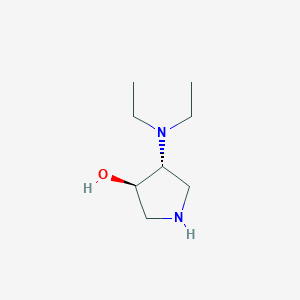
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
“3-(Thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 16378-06-6. It has a molecular weight of 156.21 . The compound is solid in its physical form .
Synthesis Analysis
There is a synthesis path mentioned for “3-(thiophen-3-yl)propanoic acid”. It involves the use of phosphorus pentoxide in methanesulfonic acid at 20℃ for 1 hour .Molecular Structure Analysis
The InChI Code for “3-(Thiophen-3-yl)propanoic acid” is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) and the InChI key is YUSDDNTYMDWOCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The Log Kp (skin permeation) is -5.99 cm/s .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis :
- Kumarasinghe et al. (2009) demonstrated the synthesis of complex propanoic acid derivatives, highlighting the importance of X-ray analysis for unambiguous structure determination. These studies showcase the compound's relevance in advanced chemical synthesis and structural analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Generation of Diverse Compounds :
- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions, leading to a wide range of structurally diverse compounds. This research highlights the compound's utility in generating a varied library of chemical entities (Roman, 2013).
Characterization of Novel Compounds :
- Kariuki et al. (2022) conducted synthesis and detailed structural characterization using NMR spectroscopy and X-ray diffraction. Such research exemplifies the compound's role in the development and characterization of new chemical entities (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Antimicrobial Activity :
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, demonstrating the potential biological applications of these compounds (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antidepressant Activity Research :
- Mathew, Suresh, and Anbazhagan (2014) explored the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showcasing the compound's potential in pharmacological studies (Mathew, Suresh, & Anbazhagan, 2014).
Corrosion Inhibition :
- Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACPVOGWRHJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)



![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
